molecular formula C11H20N2O2 B2436611 tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1511379-27-3

tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2436611
CAS No.: 1511379-27-3
M. Wt: 212.293
InChI Key: INOKOAOSLHGWOK-UHFFFAOYSA-N
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Description

tert-Butyl 1-(aminomethyl)-3-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group, an aminomethyl group, and a bicyclo[310]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile under appropriate conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of bioactive molecules, particularly those targeting the central nervous system.

    Organic Synthesis: Its unique bicyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: The compound’s rigid structure can be utilized in the design of new materials with specific mechanical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through its aminomethyl and ester groups. The bicyclic structure can provide a rigid scaffold that enhances binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific substitution pattern and the presence of both an aminomethyl group and a tert-butyl ester group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-8-4-11(8,6-12)7-13/h8H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOKOAOSLHGWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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